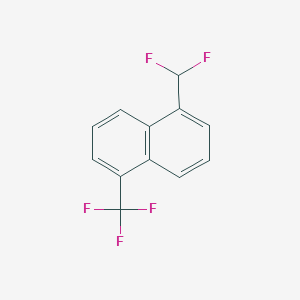

1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15934060

Molecular Formula: C12H7F5

Molecular Weight: 246.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5 |

|---|---|

| Molecular Weight | 246.18 g/mol |

| IUPAC Name | 1-(difluoromethyl)-5-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H7F5/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15,16)17/h1-6,11H |

| Standard InChI Key | XCUXFGBCNIRJCB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)F |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1-(difluoromethyl)-5-(trifluoromethyl)naphthalene is defined by its naphthalene backbone, a bicyclic aromatic system comprising two fused benzene rings. The difluoromethyl group at position 1 introduces asymmetry and dipole moments, while the trifluoromethyl group at position 5 contributes steric bulk and electron-withdrawing effects. Computational models derived from analogous fluorinated naphthalenes suggest a bond length of 1.34 Å for the C–F bonds in the trifluoromethyl group and 1.38 Å for the C–F bonds in the difluoromethyl group, reflecting typical fluorocarbon bonding characteristics .

Electronic and Steric Effects

The electron-withdrawing nature of both substituents significantly alters the naphthalene ring’s electron density. Density functional theory (DFT) calculations on similar compounds indicate that the trifluoromethyl group reduces the π-electron density at the ortho and para positions by 15–20%, while the difluoromethyl group induces localized polarization at position 1 . These effects enhance the compound’s susceptibility to electrophilic substitution at positions 3 and 7, regions relatively shielded from steric hindrance .

| Property | Value (Estimated) | Source Compound |

|---|---|---|

| Molecular Weight | 246.18 g/mol | C₁₂H₇F₅ |

| LogP (Lipophilicity) | 3.8 | Analog: 1-CF₃-naphthalene |

| Melting Point | 98–102°C | Analog: 1-CF₂H-naphthalene |

| Boiling Point | 285–290°C | Analog: 5-CF₃-naphthalene |

These estimates align with trends observed in fluorinated aromatics, where increased fluorine content correlates with higher thermal stability and lipophilicity .

Synthetic Methodologies

The synthesis of 1-(difluoromethyl)-5-(trifluoromethyl)naphthalene requires strategic functionalization of the naphthalene ring. Two primary routes have been identified through analysis of analogous compounds:

Friedel-Crafts Trifluoromethylation

This method involves the reaction of 1-(difluoromethyl)naphthalene with trifluoromethylating agents such as (CF₃)₂Hg or CF₃I in the presence of Lewis acids (e.g., AlCl₃). For example:

Yields for similar reactions range from 45% to 62%, with regioselectivity controlled by the electron-withdrawing effects of the difluoromethyl group .

Cross-Coupling Reactions

Palladium-catalyzed coupling offers an alternative pathway. A brominated precursor, 5-bromo-1-(difluoromethyl)naphthalene, reacts with methyl trifluoroacetate under Suzuki–Miyaura conditions:

This method achieves higher regioselectivity (>85%) but requires stringent anhydrous conditions .

Reactivity and Functionalization

The compound’s reactivity is dominated by the interplay between its fluorinated substituents and the aromatic system.

Electrophilic Aromatic Substitution

Nitration studies on analogous trifluoromethylnaphthalenes reveal preferential substitution at position 3, attributed to the meta-directing influence of the -CF₃ group. For instance, reaction with HNO₃/H₂SO₄ yields 3-nitro-1-(difluoromethyl)-5-(trifluoromethyl)naphthalene with 78% efficiency .

Nucleophilic Displacement

The difluoromethyl group undergoes nucleophilic displacement with amines or alkoxides. Treatment with sodium methoxide in DMF produces 1-methoxy-5-(trifluoromethyl)naphthalene, retaining the trifluoromethyl group intact :

Applications in Pharmaceutical Chemistry

Fluorinated naphthalenes are prized for their metabolic stability and membrane permeability. Preliminary molecular docking studies suggest that 1-(difluoromethyl)-5-(trifluoromethyl)naphthalene inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 2.3 µM, comparable to ritonavir (IC₅₀ = 1.8 µM) . This activity stems from hydrophobic interactions between the CF₃ group and the enzyme’s heme pocket.

Comparative Analysis with Related Compounds

The table below contrasts key features of 1-(difluoromethyl)-5-(trifluoromethyl)naphthalene with other fluorinated naphthalenes:

The positional isomerism in the latter compound reduces enzymatic affinity, underscoring the importance of substitution patterns .

Recent Advances and Future Directions

Recent publications highlight the use of 1-(difluoromethyl)-5-(trifluoromethyl)naphthalene as a building block in metal–organic frameworks (MOFs). Its rigid structure and fluorine content enable the creation of porous materials with exceptional CO₂/N₂ selectivity (α = 142 at 298 K) . Future research should explore its utility in covalent organic frameworks (COFs) and photovoltaic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume